Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate
Description
Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate is a tricyclic compound featuring a unique bridged bicyclic core with a phenylsulfonyl substituent and two ethyl ester groups. Its structure combines a strained bicyclo[3.2.1]octane framework with a triaza ring system, making it a valuable intermediate in medicinal and synthetic chemistry.
Properties
CAS No. |
39203-23-1 |
|---|---|
Molecular Formula |
C17H21N3O6S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl 3-(benzenesulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C17H21N3O6S/c1-3-25-16(21)18-12-10-13(19(18)17(22)26-4-2)15-14(12)20(15)27(23,24)11-8-6-5-7-9-11/h5-9,12-15H,3-4,10H2,1-2H3 |
InChI Key |
IEFWAGKGFWLDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CC(N1C(=O)OCC)C3C2N3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the phenylsulfonyl group: This step involves sulfonylation using reagents like phenylsulfonyl chloride.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tricyclic core.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced tricyclic compounds.
Scientific Research Applications
Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The tricyclic core can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features , synthetic routes , and physicochemical properties .
Structural Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods used for analogs, such as alkylation/sulfonylation of a triazatricyclo core .
- Yields for structurally complex analogs vary widely (28–82%), reflecting challenges in steric control and functional group compatibility .
Physicochemical Properties
Biological Activity
Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate (commonly referred to as compound CID 289291) is a complex organic molecule with significant biological activity. This compound belongs to a class of tricyclic compounds that have garnered interest due to their potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its tricyclic framework and the presence of a phenylsulfonyl group. The molecular formula is , and it has a molecular weight of approximately 393.43 g/mol. The compound's structure can be visualized as follows:
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models.
- Cytotoxicity : In vitro studies indicate that it may induce cytotoxic effects in cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced IL-6 levels in cell cultures | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). The administration of the compound resulted in a decrease in pro-inflammatory cytokines (TNF-alpha and IL-1β), indicating its potential as an anti-inflammatory agent.
Case Study 3: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells when treated with concentrations ranging from 5 to 50 µM over a period of 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
